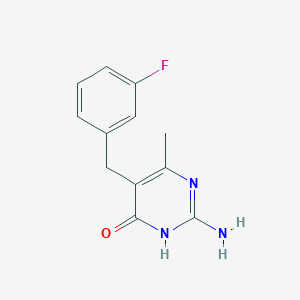
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2-amino-6-methylpyrimidin-4-one with a 3-fluorobenzyl halide in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a 3-fluorobenzyl group at the 5-position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the pyrimidine ring could undergo electrophilic substitution, and the fluorobenzyl group could undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and reactivity would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Antifolate Agents and Antitumor Activity : Compounds similar to "2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one" have been studied for their role as nonclassical inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, showing potential antitumor activity against methotrexate-resistant murine reticulosarcoma, combining significant antitumor activity with minimal toxicity (Robson et al., 1997).
- Supramolecular Interactions : The study of crystal structures involving aminopyrimidine derivatives, including compounds similar to the one , provides insights into supramolecular interactions, which are crucial for the development of new pharmaceuticals (Mohana et al., 2023).
Synthesis and Chemical Properties
- Synthetic Methods : Research has been conducted on efficient synthetic methods for creating 2-amino pyrimidine derivatives, highlighting their significance in medicinal chemistry for the development of new therapeutic agents (Rauckman & Roth, 1980).
- Antibacterial Agents : The synthesis of pyrimidine derivatives and their evaluation as antibacterial agents further demonstrate the compound's potential in creating new treatments for bacterial infections (Egawa et al., 1984).
HIV Research
- HIV Integrase Inhibitors : Derivatives of 2-amino pyrimidines have shown promise as potent and selective inhibitors of HIV-1 integrase, a key enzyme required for the replication of the virus, underscoring the potential for developing novel antiviral agents (Pace et al., 2007).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with enzymes or receptors that recognize pyrimidine derivatives .
Safety and Hazards
Orientations Futures
The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent. Alternatively, it could be used as a building block in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
2-amino-5-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-10(11(17)16-12(14)15-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHCUYHYONOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)
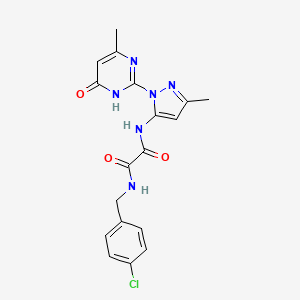
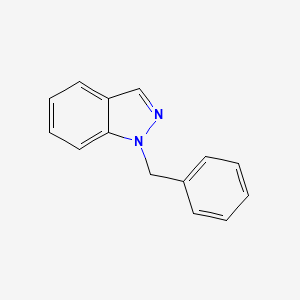
![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2971393.png)
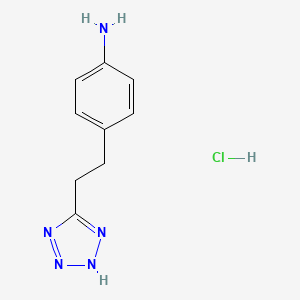

![{4-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B2971400.png)
![5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971401.png)
![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)
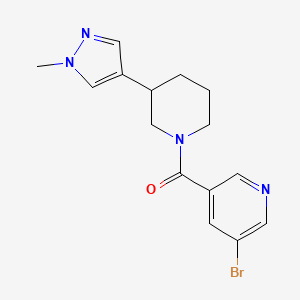
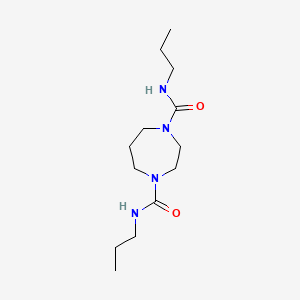
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)
![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)